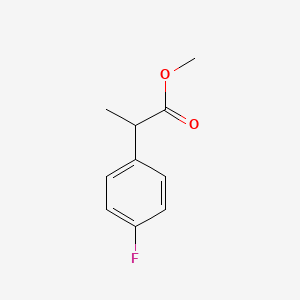
2-(4-氟苯基)丙酸甲酯
概述
描述
Methyl 2-(4-fluorophenyl)propanoate , also known as Methyl 2-(4-fluorophenoxy)propanoate , is an organic compound with the molecular formula C10H11FO3 . It belongs to the class of esters and is commonly used in synthetic chemistry and pharmaceutical research. The compound exhibits a solid form and has the following structural formula: O=C(OC)C©OC(C=C1)=CC=C1F .
Synthesis Analysis
The synthesis of Methyl 2-(4-fluorophenyl)propanoate involves the reaction between 4-fluorophenol and methyl propanoate . The esterification process leads to the formation of the desired compound. Researchers have explored various synthetic routes, optimizing reaction conditions and yields .
Molecular Structure Analysis
The molecular structure of Methyl 2-(4-fluorophenyl)propanoate consists of a central propanoate group (CH3CH2COO-) attached to a phenyl ring substituted with a fluorine atom. The ester linkage connects the propanoate group to the phenyl moiety. The compound’s three-dimensional arrangement influences its chemical properties and reactivity .
Chemical Reactions Analysis
Methyl 2-(4-fluorophenyl)propanoate can participate in various chemical reactions, including nucleophilic substitution, ester hydrolysis, and coupling reactions. Researchers have investigated its reactivity with different nucleophiles and electrophiles, leading to the synthesis of diverse derivatives .
Physical and Chemical Properties Analysis
科学研究应用
合成和化学应用
绿色合成和抗氧化潜力:2-(2-氟联苯-4-基)丙酸甲酯,一种密切相关的化合物,在微波辐射下合成,并用于生产一系列具有显着抗氧化潜力的 N'-亚苄基-2-(2-氟联苯)丙烷酰肼。这表明潜在的药物应用,特别是对于具有 2-羟基取代基的衍生物 (Zaheer 等人,2015 年)。
艾司西酞普兰草酸盐中的遗传毒性杂质合成:与 2-(4-氟苯基)丙酸甲酯相关的化合物 5-氰基-2-((4-氟苯基)(羟基)苯甲基 4-甲基苯磺酸盐已在艾司西酞普兰草酸盐中合成和定量,表明其在制药产品开发中的相关性 (Katta 等人,2017 年)。
作用机制
The compound’s mechanism of action depends on its specific application. In pharmaceutical research, it may serve as a precursor for drug development or as a building block for more complex molecules. Its interactions with biological targets, such as enzymes or receptors, determine its pharmacological effects .
安全和危害
未来方向
Research on Methyl 2-(4-fluorophenyl)propanoate continues to explore its applications in drug discovery, material science, and organic synthesis. Future investigations may focus on its reactivity with specific functional groups, potential biological activities, and optimization of synthetic routes .
属性
IUPAC Name |
methyl 2-(4-fluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSNKYJSOMIHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281726 | |
| Record name | Methyl 4-fluoro-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50415-71-9 | |
| Record name | Methyl 4-fluoro-α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50415-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
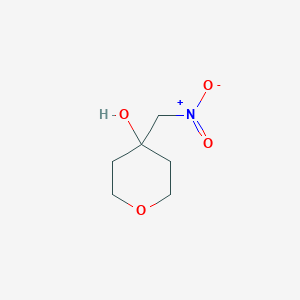
![Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate](/img/structure/B3269112.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B3269114.png)
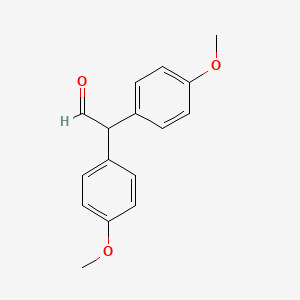
![8-Benzo[b]thiophen-2-yl-2-morpholin-4-yl-chromen-4-one](/img/structure/B3269135.png)


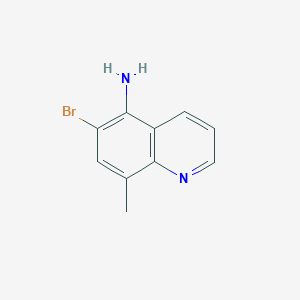
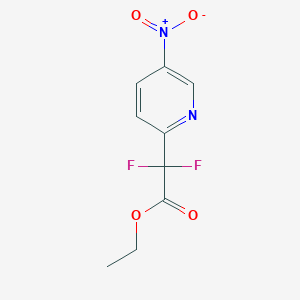
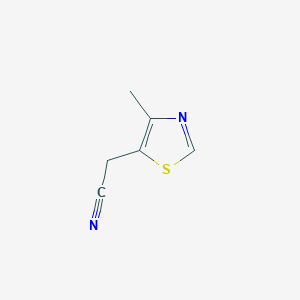


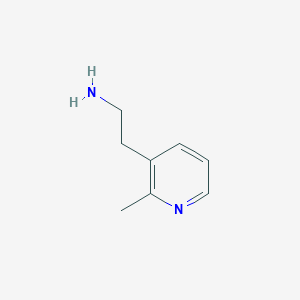
![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3269199.png)
